molecular formula C8H6FIO2 B13472199 2-Fluoro-2-(3-iodophenyl)aceticacid

2-Fluoro-2-(3-iodophenyl)aceticacid

Cat. No.: B13472199
M. Wt: 280.03 g/mol
InChI Key: XHIOVBJBPQEWFJ-UHFFFAOYSA-N
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Description

Overview of Fluorinated and Iodinated Aromatic Carboxylic Acids in Chemical Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com Fluorinated aromatic carboxylic acids, in particular, are of significant interest due to the profound electronic effects of the fluorine atom, which can influence the acidity of the carboxylic acid group and modulate interactions with biological targets. research-in-germany.orgnih.gov The synthesis of these compounds often involves specialized fluorination techniques, including electrophilic and nucleophilic methods, to selectively introduce fluorine at desired positions. organic-chemistry.orgnih.gov

Iodinated aromatic compounds are also highly valuable in chemical synthesis, primarily as versatile intermediates. nih.gov The carbon-iodine bond is relatively weak, making iodoarenes excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures. orgoreview.comorganic-chemistry.org The iodination of aromatic rings can be achieved using various reagents, often requiring an oxidizing agent to generate a more reactive iodine species. manac-inc.co.jpnih.gov

Significance of the 2-Fluoro-2-(3-iodophenyl)acetic Acid Scaffold in Academic Investigation

The compound 2-Fluoro-2-(3-iodophenyl)acetic acid represents a unique combination of three key structural motifs: a phenylacetic acid core, an α-fluoro substituent, and a meta-positioned iodine atom on the phenyl ring. While specific research on this exact molecule is not widely documented, its structure suggests significant potential for academic and industrial research.

The α-fluoro substituent is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, which could be advantageous in the design of enzyme inhibitors or other biologically active molecules. nih.gov Furthermore, the presence of fluorine at the α-position can block metabolic oxidation at that site, potentially increasing the compound's in vivo half-life. tandfonline.com

The iodine atom at the 3-position of the phenyl ring provides a reactive handle for further chemical elaboration. This position allows for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.govorgoreview.com This dual functionality—a modifiable biological-activity-tuning element (α-fluoro acid) and a synthetically versatile handle (iodophenyl group)—makes the 2-Fluoro-2-(3-iodophenyl)acetic acid scaffold a highly attractive target for investigation in fields such as medicinal chemistry and materials science.

Physicochemical Properties of a Related Compound: 3-Iodophenylacetic acid

PropertyValueReference
Molecular FormulaC8H7IO2 chembk.com
Molecular Weight262.04 g/mol sigmaaldrich.comnih.gov
Melting Point127-131 °C sigmaaldrich.comchemicalbook.comlookchem.com
pKa4.159 (at 25°C) chemicalbook.comlookchem.com
XLogP32.6 nih.gov

Illustrative Synthetic Approaches to Key Moieties

Target MoietySynthetic MethodReference
α-Fluorocarboxylic AcidsElectrophilic fluorination of ketene acetals using AcOF. nih.gov
α-Fluorocarboxylic AcidsSilver-catalyzed decarboxylative fluorination of malonic acid derivatives. organic-chemistry.org
Iodinated ArenesDirect iodination using elemental iodine with an oxidizing agent (e.g., H2O2, HNO3). orgoreview.com
Iodinated ArenesIodination with N-iodosuccinimide (NIS) catalyzed by an acid. organic-chemistry.org
3-Iodophenylacetic acidHydrolysis of (3-iodophenyl)acetonitrile. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-fluoro-2-(3-iodophenyl)acetic acid

InChI

InChI=1S/C8H6FIO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)

InChI Key

XHIOVBJBPQEWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(C(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 2 3 Iodophenyl Acetic Acid

Retrosynthetic Strategies for 2-Fluoro-2-(3-iodophenyl)acetic Acid

Retrosynthetic analysis of 2-Fluoro-2-(3-iodophenyl)acetic acid involves disconnecting the molecule at key positions to identify readily available starting materials. The primary disconnections involve the carbon-fluorine bond, the carbon-iodine bond, and the bonds forming the acetic acid side chain.

Approaches to the α-Fluoro-α-Aryl Acetic Acid Moiety

A primary retrosynthetic disconnection is the C-F bond at the α-position. This leads back to a precursor such as an α-hydroxy or α-keto ester, which can then be fluorinated. Another key disconnection is the bond between the α-carbon and the phenyl ring. This suggests a coupling reaction between a phenyl-containing nucleophile or electrophile and a two-carbon electrophile or nucleophile containing the fluoroacetic acid moiety.

A successful synthetic approach has been reported that starts from (3-iodophenyl)boronic acid. rsc.org This retrosynthetic strategy is outlined below:

Retrosynthetic Analysis of 2-Fluoro-2-(3-iodophenyl)acetic Acid

Target Molecule Precursor 1 Precursor 2
2-Fluoro-2-(3-iodophenyl)acetic acid (3-Iodophenyl)boronic acid Ethyl bromofluoroacetate

This approach simplifies the synthesis by utilizing a commercially available iodinated starting material and a reagent that provides the α-fluoroacetic acid unit in a single step.

Strategies for ortho-/meta-/para-Iodination of the Phenyl Ring

The position of the iodine atom on the phenyl ring is critical. Retrosynthetically, the C-I bond can be disconnected to reveal a phenylacetic acid precursor. The challenge then becomes the regioselective introduction of iodine at the meta position. Direct iodination of phenylacetic acid would likely lead to a mixture of ortho and para isomers due to the ortho,para-directing nature of the alkyl group. Therefore, a more controlled method is required. One common strategy is to start with a precursor that already contains a directing group that will favor meta-iodination, or to use a starting material with the iodine already in place, as seen in the successful synthesis from (3-iodophenyl)boronic acid. rsc.org

Direct Synthetic Routes

Direct synthetic routes to 2-Fluoro-2-(3-iodophenyl)acetic acid aim to construct the molecule in a convergent and efficient manner. These routes often involve the formation of the α-fluoroacetic acid side chain on a pre-functionalized phenyl ring.

Enantioselective Syntheses of Chiral α-Fluoro-α-Aryl Acetic Acids

While a specific enantioselective synthesis for 2-Fluoro-2-(3-iodophenyl)acetic acid has not been detailed in the reviewed literature, general methods for the asymmetric synthesis of α-fluoro-α-aryl acetic acids are applicable. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the fluorination step or the carbon-carbon bond formation. For instance, asymmetric fluorination of α-aryl acetic acid derivatives has been achieved using a catalytic system of NiCl₂-Binap/R₃SiOTf/2,6-lutidine. Such a method could potentially be adapted for the synthesis of enantioenriched 2-Fluoro-2-(3-iodophenyl)acetic acid.

Fluorination Reactions in the Vicinity of the Carboxylic Acid Functionality

A key step in the synthesis of the target molecule is the introduction of the fluorine atom at the α-position. A direct synthesis of 2-Fluoro-2-(3-iodophenyl)acetic acid has been achieved through a copper-catalyzed coupling of (3-iodophenyl)boronic acid with ethyl bromofluoroacetate. rsc.org This reaction introduces the fluorine atom and the ester group simultaneously. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Synthesis of 2-Fluoro-2-(3-iodophenyl)acetic acid rsc.org

Starting Material Reagents and Conditions Product

This method provides a direct route to the racemic form of the target compound.

Regioselective Iodination Procedures on the Phenyl Nucleus

As mentioned in the retrosynthesis section, achieving meta-iodination on a phenylacetic acid precursor can be challenging. Direct iodination of phenylacetic acid itself is not regioselective for the meta position. Therefore, synthetic strategies typically start with a commercially available, pre-iodinated starting material. In the documented synthesis, (3-iodophenyl)boronic acid serves this purpose, ensuring the correct regiochemistry of the final product. rsc.org Should a synthesis require iodination of a phenylacetic acid derivative, methods involving directing groups would be necessary to achieve the desired meta-substitution.

Metal-Catalyzed Cross-Coupling Methodologies for Aryl Substituents

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For 2-Fluoro-2-(3-iodophenyl)acetic acid, the aryl iodide moiety readily participates in this reaction, allowing for the introduction of a wide range of substituents.

A general protocol for the Suzuki-Miyaura cross-coupling of aryl iodides involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and a suitable solvent system. The reaction tolerates a variety of functional groups and can be carried out under relatively mild conditions. A highly efficient protocol has been reported using an air- and moisture-stable NHC–Pd(II) chloro dimer, which demonstrates broad functional group tolerance and gives excellent yields. nsf.gov

Research has shown that the choice of catalyst, base, and solvent can significantly influence the efficiency and outcome of the coupling reaction. For instance, the use of a recyclable Pd(0)/C catalyst has been described as an environmentally benign alternative to homogeneous systems for the coupling of 2-iodocycloenones with arylboronic acids. nih.gov This heterogeneous catalyst can be recovered and reused multiple times without a significant loss in activity. nih.gov

The scope of the Suzuki-Miyaura coupling with respect to the boronic acid component is extensive. Arylboronic acids with both electron-donating and electron-withdrawing groups, as well as sterically hindered and heterocyclic boronic acids, have been successfully coupled. nsf.gov This versatility allows for the synthesis of a diverse library of 3-aryl-substituted-2-fluoro-2-phenylacetic acid derivatives.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of Aryl Halides

EntryAryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
14-Fluorophenyl fluorosulfonatePhenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF/H₂O4-Fluorobiphenyl95
24-Methoxyphenyl fluorosulfonate4-Methylphenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF/H₂O4-Methoxy-4'-methylbiphenyl98
34-Acetylphenyl fluorosulfonate3-Trifluoromethylphenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF/H₂O4-Acetyl-3'-trifluoromethylbiphenyl92

This table is generated based on data for analogous Suzuki-Miyaura reactions and is intended to be illustrative of the potential transformations for 2-Fluoro-2-(3-iodophenyl)acetic acid. nsf.gov

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, the iodine substituent of 2-Fluoro-2-(3-iodophenyl)acetic acid can participate in a variety of other transition metal-mediated transformations. These reactions further expand the synthetic utility of this compound.

Heck Alkenylation: Palladium-catalyzed Heck reactions enable the coupling of the aryl iodide with alkenes to form substituted styrenyl derivatives. This reaction provides a direct route to introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction facilitates the coupling of the aryl iodide with terminal alkynes, leading to the formation of 3-alkynyl-substituted phenylacetic acid derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl iodide with amines. This is a key transformation for the synthesis of various aniline derivatives.

Carbonylative Couplings: In the presence of carbon monoxide and a suitable palladium catalyst, the aryl iodide can undergo carbonylative coupling reactions with various nucleophiles, such as alcohols or amines, to yield the corresponding esters or amides.

The development of transition metal-catalyzed reactions, particularly those involving fluoroalkyl groups, is an active area of research. escholarship.org These methods provide access to a wide range of fluorinated organic compounds with potential applications in various fields. escholarship.org

Derivatization and Functionalization of 2-Fluoro-2-(3-iodophenyl)acetic Acid

The chemical reactivity of 2-Fluoro-2-(3-iodophenyl)acetic acid is characterized by the presence of three distinct functional groups: the carboxylic acid, the fluorine atom at the α-position, and the iodine atom on the phenyl ring. This trifecta of reactivity allows for a wide array of derivatization and functionalization reactions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Fluoro-2-(3-iodophenyl)acetic acid can be readily converted into a variety of esters and amides using standard organic synthesis protocols.

Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation. google.com Esterification of 2-Fluoro-2-(3-iodophenyl)acetic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium. Alternatively, the carboxylic acid can be activated, for example, by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation: Similarly, amides can be prepared by reacting 2-Fluoro-2-(3-iodophenyl)acetic acid with an amine. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The activated intermediate then reacts with the amine to form the corresponding amide.

These derivatization reactions are crucial for modulating the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability, which is of particular importance in drug discovery and development.

Manipulation of the Iodine Substituent for Further Elaborations

The iodine atom serves as a versatile functional group for a multitude of chemical transformations, primarily through the metal-catalyzed cross-coupling reactions discussed in section 2.2.4. These reactions allow for the introduction of a vast array of substituents at the 3-position of the phenyl ring, leading to a diverse range of analogs.

Beyond cross-coupling, the iodine substituent can undergo other transformations:

Iodonium Salt Formation: The aryl iodide can be oxidized to form diaryliodonium salts, which are themselves versatile reagents in organic synthesis.

Halogen Exchange: Under specific conditions, the iodine atom can be exchanged for other halogens, such as bromine or chlorine.

Lithiation: The aryl iodide can undergo lithium-halogen exchange to form an aryllithium species, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Transformations at the Acetic Acid Side Chain

The acetic acid side chain, with its α-fluoro substituent, also presents opportunities for chemical modification, although these are generally more challenging due to the stability of the C-F bond.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-fluoro-2-(3-iodophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Decarboxylation: Under certain conditions, the carboxylic acid can be removed through a decarboxylation reaction, although this may require harsh conditions.

Reactions of the α-Position: While the fluorine atom is generally unreactive, the α-proton may be abstracted under strongly basic conditions to form a fluoroenolate. This intermediate could potentially react with electrophiles, although such reactions are often complicated by side reactions. Research into the reactivity of fluoroenolate complexes of palladium has been conducted to better understand these transformations. escholarship.org

Process Optimization and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of 2-fluoro-2-(3-iodophenyl)acetic acid has been approached through various synthetic routes, with ongoing efforts to optimize reaction conditions and ensure scalability. A prevalent method involves the coupling of an aryl boronic acid with a halo-fluoroacetate derivative, followed by hydrolysis.

A common synthetic strategy employs (3-iodophenyl)boronic acid and ethyl bromofluoroacetate as key starting materials. rsc.org In a typical procedure, these reactants are combined in the presence of a base, such as cesium carbonate (Cs2CO3), and a copper(I) iodide (CuI) catalyst. rsc.org The reaction is often facilitated by a ligand, for instance, 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine. rsc.org This initial coupling step yields the corresponding ethyl ester, which is then hydrolyzed to the final carboxylic acid product. rsc.org

Table 1: Representative Laboratory Synthesis of 2-Fluoro-2-(3-iodophenyl)acetic Acid

Parameter Value
Starting Material 1(3-iodophenyl)boronic acid
Starting Material 2Ethyl bromofluoroacetate
BaseCesium Carbonate (Cs2CO3)
CatalystCopper(I) Iodide (CuI)
Ligand4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
Yield50%

This table outlines a common laboratory-scale synthesis of the target compound, highlighting the key reagents and the reported yield. rsc.org

Optimization of such synthetic processes is crucial for improving efficiency and is an active area of research. nih.gov This can involve fine-tuning reaction parameters like temperature, reaction time, and the molar ratios of reactants and catalysts. For instance, in related multi-step flow processes, Bayesian optimization algorithms have been utilized to systematically explore the reaction space and identify optimal conditions for yield. nih.gov While not specifically reported for 2-fluoro-2-(3-iodophenyl)acetic acid, such automated optimization techniques hold promise for enhancing its synthesis. nih.gov

Scalability from the laboratory bench to larger-scale production presents another set of challenges. Maintaining consistent reaction conditions, managing heat transfer, and ensuring efficient mixing become increasingly important as the reaction volume increases. The choice of solvent is also a critical consideration for scalability, with factors such as cost, safety, and environmental impact coming to the forefront. nih.gov For example, in the synthesis of other pharmaceuticals, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have been successfully employed in multi-step continuous flow processes to minimize waste and improve sustainability. nih.gov

Furthermore, purification methods must be scalable. While laboratory-scale synthesis might rely on column chromatography for purification of the intermediate ester or the final acid, this technique can be cumbersome and costly for larger quantities. rsc.org Alternative purification strategies, such as recrystallization or distillation, may need to be developed and optimized for large-scale production. mdpi.com The choice of post-reaction workup, including extractions and washes, also needs to be carefully considered to ensure efficient removal of impurities and byproducts at scale. rsc.orgchemicalbook.com

In some synthetic approaches for related fluoro phenylacetic acids, a diazotization-addition reaction followed by hydrolysis has been reported. google.com This method involves reacting a corresponding aniline derivative to form an intermediate which is then hydrolyzed to the final acid. google.com While specific details for 2-fluoro-2-(3-iodophenyl)acetic acid are not provided, this alternative route could be explored for process optimization and scalability. The conditions for such reactions, including the choice of acid, diazo reagent, and catalyst, would require careful optimization. google.com

Ultimately, the development of a robust and scalable synthesis for 2-fluoro-2-(3-iodophenyl)acetic acid will likely involve a multi-faceted approach, combining the optimization of existing methods with the exploration of novel synthetic pathways. The principles of green chemistry, including the use of efficient catalysts, safer solvents, and waste minimization, will be integral to developing an economically and environmentally sustainable manufacturing process. nih.gov

Advanced Spectroscopic Delineation and Structural Elucidation of 2 Fluoro 2 3 Iodophenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic compounds. For 2-Fluoro-2-(3-iodophenyl)acetic acid, a synergistic application of 1H, 13C, 19F, and two-dimensional (2D) NMR methodologies is essential to unambiguously map its molecular architecture and atomic connectivity.

1H and 13C NMR for Carbon Skeleton and Proton Environment

The 1H NMR spectrum is anticipated to provide granular insights into the electronic environments of the constituent protons, while the 13C NMR spectrum will delineate the carbon framework of the molecule.

Predicted 1H NMR Characteristics: The aromatic region of the 1H NMR spectrum is expected to exhibit a complex multiplet pattern arising from four distinct aromatic protons. The precise chemical shifts of these protons are modulated by the cumulative electron-withdrawing influences of the iodine and fluorine substituents, as well as the carboxylic acid moiety. The methine proton (α-proton) is predicted to manifest as a doublet, a consequence of its scalar coupling to the adjacent fluorine atom. The labile carboxylic acid proton is expected to appear as a broad singlet, with its chemical shift exhibiting dependence on solvent and sample concentration.

Interactive Table: Predicted 1H NMR Data

Click to view predicted 1H NMR data
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic-H7.20 - 7.90Multiplet (m)-
CH-F5.60 - 6.10Doublet (d)~45-55 (JH-F)
COOH10.0 - 13.0Broad Singlet (br s)-

Predicted 13C NMR Characteristics: The 13C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field. The carbon atom directly bonded to the fluorine atom will present as a doublet due to the strong one-bond carbon-fluorine coupling (¹JC-F). Similarly, the carbon atom bearing the iodine substituent will exhibit a characteristic chemical shift. The remaining four aromatic carbons will produce discrete signals, their positions dictated by the substitution pattern on the phenyl ring.

Interactive Table: Predicted 13C NMR Data

Click to view predicted 13C NMR data
CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) in Hz
C=O170 - 175Singlet (s)-
C-I92 - 98Singlet (s)-
C-F89 - 96Doublet (d)~180-200 (¹JC-F)
Aromatic-C125 - 142Doublets and SingletsVaried (nJC-F)

19F NMR for Fluorine Chemical Environment

19F NMR spectroscopy offers exceptional sensitivity for characterizing the local electronic environment of fluorine atoms. The fluorine nucleus in 2-Fluoro-2-(3-iodophenyl)acetic acid is expected to resonate in a region typical for fluorine attached to a benzylic carbon. The signal should appear as a doublet, resulting from its coupling to the adjacent methine proton.

Interactive Table: Predicted 19F NMR Data

Click to view predicted 19F NMR data
FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
C-F-170 to -190Doublet (d)~45-55 (JF-H)

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To corroborate the assignments from one-dimensional NMR spectra and to definitively establish the atomic connectivity, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. In the context of 2-Fluoro-2-(3-iodophenyl)acetic acid, COSY would be instrumental in tracing the connectivity between the aromatic protons, thereby confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment would map one-bond correlations between protons and their directly attached carbon atoms. This is crucial for the unambiguous assignment of the aromatic CH groups and the methine (CH-F) moiety.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of 2-Fluoro-2-(3-iodophenyl)acetic acid is expected to display characteristic absorption bands corresponding to the carboxylic acid, carbon-fluorine, and carbon-iodine functionalities, in addition to the vibrations of the substituted benzene ring.

Interactive Table: Predicted IR Absorption Bands

Click to view predicted IR absorption bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad
C=O (Carboxylic acid)1700 - 1725Strong
C-F Stretch1000 - 1100Strong
C-I Stretch500 - 600Medium to Weak
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong

Raman Spectroscopic Studies

Raman spectroscopy would provide complementary information to the IR data, with a particular emphasis on non-polar bonds and the vibrations of the aromatic ring system. The carbon-iodine bond, for instance, is known to produce a strong signal in the Raman spectrum.

Interactive Table: Predicted Raman Shifts

Click to view predicted Raman shifts
Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing~1000Strong
C-I Stretch500 - 600Strong
C-F Stretch1000 - 1100Medium
C=O Stretch1700 - 1725Weak

Mass Spectrometric Characterization for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For 2-Fluoro-2-(3-iodophenyl)acetic acid, with a chemical formula of C₈H₆FIO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical m/z
[M+H]⁺280.9469
[M-H]⁻278.9324
[M+Na]⁺302.9288

Note: These values are theoretical and would be confirmed by experimental HRMS analysis, which provides highly accurate mass measurements, typically to within a few parts per million (ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for 2-Fluoro-2-(3-iodophenyl)acetic acid is not available, the fragmentation pathways can be predicted based on the known fragmentation of similar structures. Key fragmentation pathways would likely involve the loss of the carboxyl group, the iodine atom, and potentially the fluorine atom, leading to characteristic daughter ions that help to confirm the connectivity of the molecule.

Table 2: Predicted Major Fragmentation Patterns in MS/MS

Precursor Ion (m/z)Predicted Fragment IonNeutral Loss
280.9469 ([M+H]⁺)[M+H-COOH]⁺Carboxylic acid
280.9469 ([M+H]⁺)[M+H-I]⁺Iodine radical
280.9469 ([M+H]⁺)[M+H-HF]⁺Hydrogen fluoride (B91410)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic System Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 2-Fluoro-2-(3-iodophenyl)acetic acid, the presence of the iodinated phenyl ring is expected to give rise to characteristic absorption bands. Aromatic compounds typically exhibit multiple absorption bands in the UV region. The introduction of substituents like iodine and fluorine can cause shifts in the absorption maxima (λmax) and changes in the intensity of these bands. quimicaorganica.org The iodine atom, in particular, can influence the electronic transitions of the benzene ring. acs.orgdocbrown.info

Table 3: Expected UV-Vis Absorption Maxima

SolventExpected λmax (nm)Associated Electronic Transition
Methanol or Ethanol~200-220π → π* (E2-band)
~260-280π → π* (B-band)

Note: The exact positions and intensities of these bands would need to be determined experimentally.

Solid-State Structural Analysis: X-ray Crystallography

Determination of Crystal Structure and Molecular Geometry

A successful X-ray crystallographic analysis would yield a detailed structural model of the molecule. Key parameters that would be determined include the C-F, C-I, C-C, and C=O bond lengths, as well as the bond angles around the chiral center and within the phenyl ring. This data is crucial for understanding the steric and electronic effects of the substituents on the molecular conformation.

Table 4: Predicted Key Molecular Geometry Parameters

ParameterExpected Value Range
C-F Bond Length~1.35 Å
C-I Bond Length~2.10 Å
Carboxylic Acid O-C-O Angle~120-125°
Dihedral angles involving the phenyl ring and the acetic acid moietyVariable, dependent on crystal packing

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and van der Waals interactions. In the case of 2-Fluoro-2-(3-iodophenyl)acetic acid, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains. nih.gov Furthermore, the iodine atom can participate in halogen bonding, an interaction where the iodine acts as an electrophilic species and interacts with a nucleophile, which could be an oxygen or fluorine atom of a neighboring molecule. nih.govmdpi.com The fluorine atom can also engage in weaker intermolecular interactions. researchgate.net The analysis of these interactions is fundamental to understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 2 Fluoro 2 3 Iodophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For 2-Fluoro-2-(3-iodophenyl)acetic acid, these calculations would provide a deep understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules. For 2-Fluoro-2-(3-iodophenyl)acetic acid, DFT calculations would be employed to determine key geometric and energetic parameters.

Predicted Ground State Geometries and Energies: DFT calculations, likely using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p) for C, H, O, F and a basis set with effective core potentials like LANL2DZ for the iodine atom), would be used to optimize the molecular geometry. This would provide precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of the atoms in the molecule. The calculation would also yield the ground state electronic energy, a fundamental measure of the molecule's stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Expected HOMO-LUMO Characteristics: The HOMO is expected to be localized primarily on the iodophenyl ring, particularly involving the p-orbitals of the iodine and carbon atoms, due to the electron-donating nature of iodine. The LUMO is anticipated to be distributed over the carboxylic acid group and the fluorinated carbon, as these are the more electronegative and electron-withdrawing parts of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited.

Global reactivity descriptors, derived from the HOMO and LUMO energies, would further quantify the molecule's reactivity.

Table 1: Predicted Chemical Reactivity Descriptors

Descriptor Formula Predicted Significance for 2-Fluoro-2-(3-iodophenyl)acetic acid
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

Electrostatic Potential Mapping and Charge Distribution Analysis

Anticipated ESP Map Features: The ESP map of 2-Fluoro-2-(3-iodophenyl)acetic acid is expected to show a region of negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group and the fluorine atom, reflecting their high electronegativity. A region of positive potential (typically colored blue) would be expected around the acidic hydrogen of the carboxyl group. The iodine atom, being a large and polarizable atom, may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can be involved in halogen bonding.

Natural Bond Orbital (NBO) analysis would be used to quantify the charge distribution by assigning partial charges to each atom, providing a more detailed picture than the ESP map alone.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can be compared with experimental results to confirm the structure of a molecule.

Expected Spectroscopic Signatures:

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts would be characteristic of the electronic environment of each nucleus. For instance, the fluorine-bearing carbon would show a distinct 13C NMR signal, and the 19F NMR would show a single resonance with coupling to the adjacent proton.

Vibrational Frequencies: The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies. Characteristic peaks would be expected for the C=O stretch of the carboxylic acid, the O-H stretch, the C-F stretch, and various vibrations associated with the iodophenyl ring.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the acetic acid side chain allows for different spatial arrangements, or conformations. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.

Rotational Barriers and Preferred Conformations

By systematically rotating the bonds of the acetic acid side chain and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them.

Predicted Conformational Preferences: The primary rotational barriers to consider would be around the C-C bond connecting the phenyl ring to the chiral carbon and the C-C bond of the carboxylic acid group. The preferred conformation would likely be one that minimizes steric hindrance between the bulky iodine atom, the carboxylic acid group, and the fluorine atom. Intramolecular hydrogen bonding between the carboxylic hydrogen and the fluorine or an oxygen atom could also play a role in stabilizing certain conformations. The results of this analysis would be presented as a potential energy scan, showing the energy as a function of the dihedral angle of rotation.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Theoretical calculations are instrumental in elucidating the nature and strength of non-covalent interactions within the 2-Fluoro-2-(3-iodophenyl)acetic acid molecule. A key area of investigation is the potential for intramolecular hydrogen bonding. In molecules containing organic fluorine, the existence of two- and three-centered hydrogen bonds has been established through both experimental NMR methodologies and DFT-based theoretical calculations. nih.gov

For instance, studies on fluorinated benzanilides have demonstrated the presence of hydrogen bonds involving organic fluorine, which are corroborated by theoretical calculations such as Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis. nih.gov These computational methods help in visualizing and quantifying the weak interactions that can significantly influence the molecule's conformation and properties.

In the case of 2-Fluoro-2-(3-iodophenyl)acetic acid, a potential intramolecular hydrogen bond could exist between the acidic proton of the carboxylic group and the fluorine atom. However, detailed theoretical and spectroscopic investigations of simpler, related molecules like 2-halophenols suggest that the presence and strength of such bonds can be subtle. For 2-halophenols, weak intramolecular hydrogen bonding is observed for 2-chloro, 2-bromo, and 2-iodophenol, but very little is seen in 2-fluorophenol. rsc.org This suggests that while a C-F···H-O interaction is possible in 2-Fluoro-2-(3-iodophenyl)acetic acid, its strength and influence on the molecular conformation would require specific computational analysis.

Table 1: Predicted Non-Covalent Interactions in 2-Fluoro-2-(3-iodophenyl)acetic acid

Interaction Type Donor Acceptor Potential Significance
Hydrogen Bond Carboxylic Acid (-OH) Fluorine (-F) Influences molecular conformation and acidity.
Halogen Bond Iodine (-I) Carbonyl Oxygen (=O) Can affect crystal packing and intermolecular interactions.
Dipole-Dipole C-F, C-I, C=O C-F, C-I, C=O Contributes to the overall polarity and intermolecular forces.
van der Waals Phenyl ring, alkyl chain Phenyl ring, alkyl chain Important for crystal packing and solubility.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of 2-Fluoro-2-(3-iodophenyl)acetic acid in various environments, particularly in solution. Such simulations can provide a detailed picture of the conformational landscape, the dynamics of intramolecular hydrogen bonds, and the interactions with solvent molecules.

For carboxylic acids, MD simulations have been effectively used to study processes like deprotonation dynamics. For example, ab initio metadynamics calculations on acetic acid have revealed complex interfacial effects on its deprotonation, showing that the free energy barrier for this process is lower at the air-water interface than in the bulk. osti.gov These findings underscore the importance of the local environment in determining the chemical behavior of the acid.

In the context of 2-Fluoro-2-(3-iodophenyl)acetic acid, MD simulations could be employed to:

Investigate Conformational Dynamics: The molecule possesses several rotatable bonds, including the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-COOH bond. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformers.

Analyze Solvent Effects: The behavior of the carboxylic acid group, including its acidity (pKa), is highly dependent on the solvent. MD simulations in different solvents (e.g., water, DMSO) can elucidate the specific solvation structures around the carboxylic acid, fluorine, and iodine atoms, and how these interactions influence the molecule's properties.

Study the Dynamics of Intramolecular Interactions: The formation and breaking of the potential intramolecular hydrogen bond can be observed over time in an MD simulation. This can provide insights into the persistence and strength of this interaction under thermal fluctuations.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies, particularly those employing quantum mechanical calculations, are essential for understanding the reactivity of 2-Fluoro-2-(3-iodophenyl)acetic acid and for elucidating the mechanisms of reactions in which it participates.

The presence of electron-withdrawing groups, the fluorine and iodine atoms, on the phenyl ring is expected to influence the acidity of the carboxylic acid group. Structure-activity relationship studies on related aryl acetamide (B32628) series have shown that electron-withdrawing groups generally lead to better performance in biological assays. nih.gov Theoretical calculations can quantify this effect by computing the pKa of the carboxylic acid.

Furthermore, the positions of the substituents on the phenyl ring are critical. Studies on fluorinated compounds have demonstrated that the position of the fluorine atom can lead to significant shifts in potency and reactivity. nih.gov For 2-Fluoro-2-(3-iodophenyl)acetic acid, theoretical models can be used to predict the reactivity of different sites in the molecule towards nucleophilic or electrophilic attack. For example, the calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for reaction.

Potential areas of theoretical investigation for the reactivity of this compound include:

Acidity and Deprotonation: Calculating the pKa value to understand its behavior in acidic or basic conditions.

Nucleophilic Substitution: The iodine atom can potentially be displaced by a nucleophile. Theoretical studies can model the reaction pathway and calculate the activation energy for such a substitution.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution, and theoretical calculations can predict the preferred position of attack based on the directing effects of the existing substituents.

Exploration of Biological Interactions and Mechanistic Studies Preclinical Focus

Investigating the Impact of Fluorine and Iodine on Molecular Recognition

The strategic placement of halogen atoms is a cornerstone of modern drug design, used to fine-tune the physicochemical properties of a molecule. In 2-Fluoro-2-(3-iodophenyl)acetic acid, the interplay between the highly electronegative fluorine atom and the large, polarizable iodine atom can significantly influence how the molecule is recognized by biological targets.

Fluorine: The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's biological profile. nih.gov Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for binding interactions. nih.govresearchgate.net It can also form hydrogen bonds and other electrostatic interactions within protein binding pockets. mdpi.com The C-F bond is very strong, and blocking metabolically vulnerable sites with fluorine can enhance a compound's metabolic stability, prolonging its effect. nih.gov Furthermore, the introduction of fluorine often increases lipophilicity, which can improve its ability to cross cellular membranes. nih.govmdpi.com

Iodine: The iodine atom offers distinct interaction capabilities, most notably through halogen bonding. This occurs when the electropositive region on the outer surface of the iodine atom (known as a sigma-hole) forms a non-covalent bond with an electron-rich atom like oxygen or nitrogen in a protein. This directional interaction can contribute significantly to binding affinity and specificity. The large size of the iodine atom also allows it to fit into hydrophobic pockets within a receptor. mdpi.com

The combination of these two halogens can therefore lead to a unique molecular recognition profile, where the molecule can engage in a variety of interactions simultaneously, including hydrogen bonds, halogen bonds, and hydrophobic interactions.

In Vitro Enzymatic Activity Modulation

The structure of 2-Fluoro-2-(3-iodophenyl)acetic acid suggests it could act as a modulator of enzyme activity. Its acidic nature and halogen substituents make it a candidate for interaction with various enzyme classes.

Enzyme Inhibition or Activation Profiles

While specific screening data for this exact compound is not widely published, its features allow for informed speculation on its potential targets. For instance, the sodium/iodide symporter (NIS), which is crucial for iodide transport in the thyroid, is a known target for both fluoride (B91410) and iodide ions, which can inhibit its function. nih.gov It is plausible that a molecule containing both fluorine and iodine could interact with NIS or other transport proteins. Fluorinated compounds have been successfully designed as inhibitors for a wide range of enzymes. mdpi.com

To characterize its activity, the compound would typically be tested against a panel of enzymes. The results of such a screening would be presented in a format similar to the hypothetical data table below, indicating the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).

Table 1: Illustrative Enzyme Inhibition Profile for 2-Fluoro-2-(3-iodophenyl)acetic acid This table is for illustrative purposes and contains hypothetical data.

Enzyme TargetType of ModulationIC50 (µM)
Dehydrogenase XInhibition25.4
Kinase YWeak Inhibition>100
Phosphatase ZInhibition12.8

Kinetic Studies of Enzyme-Substrate Interactions

Should an inhibitory activity be identified, kinetic studies would be the next step to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These experiments involve measuring the rate of the enzymatic reaction at different substrate concentrations in the presence of various concentrations of the inhibitor. By analyzing these data, key parameters such as the inhibitor constant (Ki) can be determined, providing a precise measure of the inhibitor's potency.

Target Identification and Binding Affinity Studies in Biochemical Systems

Identifying the specific proteins that 2-Fluoro-2-(3-iodophenyl)acetic acid binds to and quantifying the strength of that binding are essential for understanding its biological role. This is achieved through various preclinical assays.

Receptor Binding Assays (Excluding Clinical Targets)

Receptor binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov In a typical setup, a radiolabeled ligand with a known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) and varying concentrations of the test compound. giffordbioscience.com The test compound will compete with the radiolabeled ligand for binding to the receptor. By measuring the amount of radioactivity displaced, one can calculate the IC50 of the test compound, which can then be converted to a binding affinity constant (Ki). giffordbioscience.comnih.gov This technique is a rapid and precise screening tool to evaluate the affinity of novel compounds for a specific receptor. researchgate.net

Protein Interaction Studies (e.g., SPR, ITC)

More advanced biophysical techniques provide deeper insights into the binding event without the need for radioactive labels.

Table 2: Representative SPR Data for a Small Molecule-Protein Interaction This table contains representative data to illustrate the output of an SPR experiment.

ParameterValueUnit
Association Rate (ka)1.8 x 10⁴M⁻¹s⁻¹
Dissociation Rate (kd)4.2 x 10⁻³s⁻¹
Dissociation Constant (KD)233µM

Isothermal Titration Calorimetry (ITC): ITC is a technique that directly measures the heat released or absorbed during a binding event. nih.govamericanlaboratory.com In an ITC experiment, a solution of the ligand is titrated into a cell containing the target protein, and the minute temperature changes are measured. khanacademy.org This method is highly valued because, in a single experiment, it can determine the binding affinity (KD), the stoichiometry of the interaction (how many ligand molecules bind to one protein molecule), and the thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of binding. jst.go.jpnih.gov This provides a complete thermodynamic profile of the interaction, revealing the forces that drive the binding. americanlaboratory.com

Modulation of Cellular Pathways and Signaling Mechanisms (In Vitro Studies)

There is no available data from in vitro studies that describes how 2-Fluoro-2-(3-iodophenyl)acetic acid may modulate or interfere with cellular pathways or signaling mechanisms.

Cell-Based Assays for Mechanistic Insights (Excluding Therapeutic Efficacy)

No research could be located that has utilized cell-based assays to investigate the underlying mechanisms of action for 2-Fluoro-2-(3-iodophenyl)acetic acid.

Evaluation of Specific Biochemical Processes within Cellular Contexts

Information regarding the evaluation of this compound's effect on specific biochemical processes within a cellular context is not present in the available literature.

Interactions with Biomolecules: DNA, RNA, and Lipids (Mechanistic Aspects)

There are no published studies detailing the mechanistic aspects of any potential interactions between 2-Fluoro-2-(3-iodophenyl)acetic acid and biological macromolecules such as DNA, RNA, or lipids.

Structure Activity Relationship Sar and Molecular Design Strategies

Systematic Structural Modifications of the 2-Fluoro-2-(3-iodophenyl)acetic Acid Core

To elucidate the pharmacophoric requirements of 2-Fluoro-2-(3-iodophenyl)acetic acid, researchers can undertake systematic structural modifications. These alterations typically focus on two main regions: the phenyl ring and the acetic acid moiety.

The nature, position, and number of substituents on the phenyl ring can profoundly influence a molecule's interaction with its biological target. For the 2-Fluoro-2-(3-iodophenyl)acetic acid scaffold, a comprehensive SAR study would involve the synthesis and evaluation of analogs with diverse substitution patterns. Key modifications could include:

Positional Isomers: Moving the iodine atom to the ortho or para positions would help to determine the optimal spatial arrangement of this bulky substituent for biological activity.

Alternative Halogens: Replacing the iodine with other halogens (e.g., bromine, chlorine) could clarify the role of halogen size and polarizability.

Electron-Donating and Electron-Withdrawing Groups: Introducing groups such as methyl (-CH₃), methoxy (-OCH₃), nitro (-NO₂), or cyano (-CN) at various positions would probe the electronic requirements of the binding pocket.

Multiple Substitutions: The introduction of additional substituents on the phenyl ring could lead to enhanced binding affinity or selectivity.

Modification Rationale Potential Impact on Activity
Shifting the iodine from the meta to the ortho or para positionTo explore the spatial requirements of the binding site.Could increase or decrease activity depending on steric tolerance.
Replacing iodine with bromine or chlorineTo assess the influence of halogen size and electronegativity.May alter binding affinity and metabolic stability.
Introducing an electron-donating group (e.g., -OCH₃)To probe the electronic environment of the target.Could enhance or diminish activity based on electronic complementarity.
Introducing an electron-withdrawing group (e.g., -NO₂)To investigate the importance of electron density in the phenyl ring.May influence binding through altered electronic interactions.

This table is illustrative and based on general principles of medicinal chemistry. The actual impact on activity would need to be determined experimentally.

The carboxylic acid group of 2-Fluoro-2-(3-iodophenyl)acetic acid is a critical functional group, likely involved in key hydrogen bonding or ionic interactions with a biological target. Modifications to this moiety can significantly impact potency and pharmacokinetic properties. Common bioisosteric replacements for carboxylic acids are often explored to improve metabolic stability and cell permeability drughunter.comcambridgemedchemconsulting.comresearchgate.nethyphadiscovery.com.

Potential alterations include:

Esterification: Conversion to methyl or ethyl esters can serve as a prodrug strategy, potentially improving oral absorption.

Amidation: Formation of primary, secondary, or tertiary amides can alter hydrogen bonding capacity and lipophilicity.

Bioisosteric Replacement: Substituting the carboxylic acid with other acidic functional groups such as a tetrazole or a hydroxamic acid can modulate acidity and metabolic fate drughunter.comcambridgemedchemconsulting.comresearchgate.nethyphadiscovery.com.

Homologation: Increasing the carbon chain length between the phenyl ring and the carboxylic acid could assess the optimal distance for interaction with the target.

Bioisostere pKa (approximate) Key Physicochemical Properties
Carboxylic Acid4-5Ionizable, hydrogen bond donor and acceptor.
Tetrazole4.5-5Ionizable, metabolically more stable than carboxylic acid. drughunter.comcambridgemedchemconsulting.com
Hydroxamic Acid8-9Less acidic, can act as a metal chelator.
AcylsulfonamideVariesCan mimic the charge and hydrogen bonding of a carboxylate.

This table provides a comparison of common carboxylic acid bioisosteres and their general properties.

Role of Halogen Substituents in Modulating Biological Activity and Physicochemical Properties Relevant to Research

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry due to its unique properties researchgate.net. The fluorine atom at the α-position of the acetic acid moiety in 2-Fluoro-2-(3-iodophenyl)acetic acid is expected to have several significant effects:

Increased Acidity: The strong electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid proton, which could lead to stronger ionic interactions with a biological target.

Enhanced Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block metabolic oxidation at that position and increase the drug's half-life.

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic effects, potentially pre-organizing it for optimal binding.

Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, its presence can influence the hydrogen-bonding network within the binding site.

The iodine atom at the 3-position of the phenyl ring also imparts distinct characteristics to the molecule:

Steric Bulk: Iodine is the largest of the common halogens, and its significant size can be crucial for occupying a specific hydrophobic pocket in the target protein, thereby enhancing binding affinity.

Lipophilicity: The iodine atom significantly increases the lipophilicity of the molecule, which can contribute to its membrane permeability and binding to hydrophobic regions of proteins.

Electrophilicity: The carbon-iodine bond can be cleaved under certain biological conditions, and radioisotopes of iodine are frequently used in medical imaging and radiotherapy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of 2-Fluoro-2-(3-iodophenyl)acetic acid, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds.

A typical QSAR study would involve:

Data Set: A series of synthesized analogs with experimentally determined biological activities.

Descriptor Calculation: Calculation of various molecular descriptors for each analog, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop a mathematical equation that correlates the descriptors with the biological activity sciepub.comnih.gov.

Model Validation: Rigorous validation of the model to ensure its predictive power.

A hypothetical QSAR equation for a series of 2-Fluoro-2-(3-iodophenyl)acetic acid analogs might look like:

pIC₅₀ = a(logP) - b(σ) + c(Es) + d

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity.

σ is the Hammett constant, representing electronic effects.

Es is the Taft steric parameter.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Such a model could reveal that, for instance, increased lipophilicity and a larger steric bulk at a particular position are beneficial for activity, while electron-withdrawing groups at another position are detrimental. This information would be invaluable for guiding the design of more potent and selective analogs.

Lack of Specific Research Data Hinders Ligand Design Principles for 2-Fluoro-2-(3-iodophenyl)acetic acid

While the broader class of phenylacetic acids has been a subject of medicinal chemistry research, leading to the development of various therapeutic agents, the direct extrapolation of those principles to 2-Fluoro-2-(3-iodophenyl)acetic acid is not scientifically rigorous without specific supporting data. The unique combination of a fluorine atom at the alpha position and an iodine atom at the meta position of the phenyl ring introduces specific electronic and steric properties that would necessitate dedicated studies to understand their influence on biological activity.

Without experimental data on how modifications to the 2-Fluoro-2-(3-iodophenyl)acetic acid scaffold affect its interaction with biological targets, it is not possible to delineate specific ligand design principles. Such principles are typically derived from observing trends in activity across a range of structurally related compounds. This would involve synthesizing analogs with variations in the substitution pattern of the phenyl ring, the nature of the acidic moiety, and the stereochemistry at the chiral center, followed by biological evaluation.

Consequently, a data table summarizing research findings on the SAR of 2-Fluoro-2-(3-iodophenyl)acetic acid and its derivatives cannot be constructed at this time due to the absence of published research in this specific area. Further investigation and generation of primary research data are required to establish a foundational understanding of the SAR for this compound and to subsequently develop informed ligand design strategies.

Applications of 2 Fluoro 2 3 Iodophenyl Acetic Acid As a Research Probe and Synthetic Intermediate

Utility as a Building Block in Complex Molecule Synthesis

The presence of the α-fluoro-α-aryl acetic acid motif and the iodinated phenyl ring makes 2-Fluoro-2-(3-iodophenyl)acetic acid a versatile precursor for the synthesis of more complex molecules with potential applications in drug discovery, agrochemicals, and material science.

The α-fluorinated carboxylic acid moiety is a key pharmacophore in numerous biologically active compounds. The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter its acidity, lipophilicity, and metabolic stability, often leading to enhanced pharmacological profiles. For instance, α-fluoro-α-arylacetates have been synthesized as precursors to novel α-glucosidase inhibitors, which are of interest in the management of diabetes. nih.gov The synthesis of a series of α-substituted arylacetate derivatives has been shown to yield compounds with potent inhibitory activity against α-glucosidase. nih.gov

The 3-iodophenyl group in 2-Fluoro-2-(3-iodophenyl)acetic acid serves as a handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug design. For example, the synthesis of bioactive molecules often relies on the facile access to complex scaffolds, which can be achieved through the strategic functionalization of aryl halides. nih.gov The ability to perform these coupling reactions on an advanced, fluorinated intermediate like 2-Fluoro-2-(3-iodophenyl)acetic acid provides an efficient route to novel drug candidates.

The asymmetric synthesis of α-fluoroamides from α-fluoroenals has been demonstrated, highlighting the utility of such fluorinated building blocks in preparing enantioenriched compounds. nih.gov This is particularly relevant for 2-Fluoro-2-(3-iodophenyl)acetic acid, which is a chiral compound. The separation of its enantiomers and their use in asymmetric synthesis could lead to the development of stereospecific drugs with improved efficacy and reduced side effects. The catalytic, asymmetric α-fluorination of acid chlorides has also been reported as a method to produce a variety of optically active carboxylic acid derivatives. nih.gov

Fluorinated phenylacetic acid derivatives have also found applications in the agrochemical industry. Patents have been filed for fluorinated phenylacetic acid derivatives for use in weed control methods, indicating the importance of this class of compounds in developing new herbicides. google.comgoogle.com The unique properties conferred by fluorine can enhance the efficacy and selectivity of agrochemicals.

In the realm of material science, iodinated compounds are valuable monomers for the synthesis of functional polymers. tandfonline.comtandfonline.com For instance, iodine-functionalized hypercrosslinked polymers have been synthesized and utilized as heterogeneous catalysts. rsc.orgrsc.org The iodine atoms on the polymer surface can act as active sites for various chemical transformations. rsc.orgrsc.org Similarly, 2-Fluoro-2-(3-iodophenyl)acetic acid could be polymerized or grafted onto polymer backbones to create materials with tailored properties, such as altered hydrophobicity, thermal stability, or refractive index, due to the presence of both fluorine and iodine. The synthesis of fluorine-containing polymers by functionalizing existing polymers with hypervalent iodine compounds has also been explored. bohrium.com

Development of Chemical Probes for Biological Research

The dual functionality of 2-Fluoro-2-(3-iodophenyl)acetic acid also makes it an attractive scaffold for the development of chemical probes to investigate biological systems.

Photoaffinity labeling is a powerful technique used to identify and characterize protein-ligand interactions. nih.govenamine.net This method relies on a photoreactive group that, upon irradiation with light, forms a covalent bond with a nearby biological target. The iodophenyl moiety of 2-Fluoro-2-(3-iodophenyl)acetic acid can be converted into a photoreactive group. For example, aryl iodides can be precursors to aryl azides or diazirines, which are common photo-crosslinkers. nih.gov The synthesis of photoaffinity analogues of vasotocin, where an iodinated tyrosine was introduced, demonstrates the utility of iodine as a handle for creating such probes. nih.gov Therefore, derivatives of 2-Fluoro-2-(3-iodophenyl)acetic acid could be designed to incorporate a photoreactive group, allowing for the identification of binding partners of molecules containing the α-fluoro-α-phenylacetic acid pharmacophore.

The iodophenyl group can also be utilized for the development of radioligands for in vitro mechanistic studies. The iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²⁵I, a commonly used radionuclide in biological research. These radiolabeled ligands are invaluable tools for receptor binding assays and for studying the kinetics and dynamics of ligand-receptor interactions. nih.gov For example, a photoreactive aryl hydrocarbon receptor ligand, 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin, has been used in competitive ligand binding assays. nih.gov By radiolabeling a derivative of 2-Fluoro-2-(3-iodophenyl)acetic acid, researchers could develop a specific probe to study the interactions of α-fluorinated carboxylic acids with their biological targets.

Furthermore, while not directly fluorescent, the iodophenyl group can serve as a reactive site to attach a fluorophore through cross-coupling reactions. This would allow for the creation of fluorescent probes to visualize the localization and dynamics of the target molecule within cells or tissues.

Contributions to Methodological Advancements in Organic Chemistry

The unique structural features of 2-Fluoro-2-(3-iodophenyl)acetic acid make it a valuable substrate for the development of new synthetic methodologies. The presence of a chiral center, a fluorine atom, a carboxylic acid, and an aryl iodide provides multiple reaction sites to test the scope and limitations of novel chemical transformations.

For instance, the development of new methods for the asymmetric synthesis of α-fluoroalkyl-α-amino acids is an active area of research, and chiral building blocks like 2-Fluoro-2-(3-iodophenyl)acetic acid could serve as important starting materials or test substrates for these reactions. mdpi.comresearchgate.net The synthesis of α-fluorocarboxylic acids and their derivatives is of significant interest, and new catalytic methods are continuously being developed. organic-chemistry.org The reactivity of the C-I bond in cross-coupling reactions under various conditions can also be explored using this compound as a model system.

The combination of a fluorine atom and an iodine atom on the same molecule allows for the investigation of their interplay in directing chemical reactivity and influencing the properties of the resulting products. This can lead to a deeper understanding of the fundamental principles of organic chemistry and the development of more efficient and selective synthetic methods.

Future Research Directions and Translational Potential in Basic Science

Unexplored Synthetic Transformations and Derivatizations

The synthetic versatility of 2-Fluoro-2-(3-iodophenyl)acetic acid is largely untapped. The presence of the iodine atom on the phenyl ring provides a key "handle" for a variety of powerful cross-coupling reactions, which are staples in modern medicinal chemistry. Future synthetic explorations could systematically exploit this feature.

Key areas for investigation include:

Palladium-catalyzed cross-coupling reactions: The iodophenyl moiety is an ideal substrate for reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (amination), and Heck couplings. inventivapharma.com These transformations would allow for the rapid generation of a diverse library of analogues, systematically modifying the phenyl ring to probe structure-activity relationships.

Modifications of the carboxylic acid: The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and alcohols. Furthermore, more advanced transformations could be explored, such as fluorodecarboxylation to replace the acid group with a second fluorine atom, creating a gem-difluoro moiety. researchgate.net

Introduction of additional functionalities: The aromatic ring could be further functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.

These synthetic efforts would generate a rich collection of derivatives, essential for probing the compound's potential biological activities and for developing new research tools.

Table 1: Potential Synthetic Transformations for Derivatization
Reaction TypeReactant/CatalystPotential Outcome/DerivativeResearch Goal
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Palladium catalystBi-aryl or heteroaryl-aryl derivativesExplore steric and electronic effects on biological targets
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystAlkynyl-substituted phenyl derivativesCreate rigid scaffolds, probes for click chemistry
Buchwald-Hartwig AminationAmines, Palladium catalystAniline derivativesIntroduce hydrogen-bond donors/acceptors
Amide CouplingVarious amines, coupling reagents (e.g., HATU, EDC)Amide derivativesModify polarity, solubility, and protein interaction
EsterificationVarious alcoholsEster derivativesCreate prodrugs or modify pharmacokinetic properties

Advanced Mechanistic Elucidation of Biological Interactions

While the specific biological targets of 2-Fluoro-2-(3-iodophenyl)acetic acid are not yet defined, its structural motifs suggest potential interactions that warrant detailed mechanistic investigation. The iodophenyl group can participate in halogen bonding, a type of noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding and rational drug design. nih.gov The alpha-fluoroacetic acid moiety is a known bioisostere of a standard carboxylic acid but with altered acidity and metabolic stability, which can significantly influence biological activity. rsc.org

Future research should focus on:

Target Identification: Utilizing unbiased screening methods like chemical proteomics or phenotypic screening to identify the cellular binding partners and biological pathways modulated by the compound.

Biophysical Characterization: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify binding affinities and kinetics to identified targets. 13C-NMR can be particularly useful to probe halogen bonding, as the chemical shift of the carbon atom attached to iodine can indicate the strength of the interaction. nih.gov

Structural Biology: Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) structures of the compound in complex with its biological target(s). This would provide definitive, atom-level insight into the binding mode, confirming the role of halogen bonding and the orientation of the fluoroacetic acid group within the binding pocket.

Development of Novel Analytical Techniques for Characterization

The unique elemental composition of 2-Fluoro-2-(3-iodophenyl)acetic acid—containing both fluorine and iodine—makes it an excellent candidate for the development of specialized analytical methods.

¹⁹F NMR Spectroscopy: Fluorine-19 is a sensitive NMR nucleus with a wide chemical shift range. ¹⁹F NMR can be a powerful tool for studying the compound's interaction with biomolecules. Changes in the fluorine chemical shift upon binding can provide information about the local environment and conformational changes, even in complex biological mixtures.

Mass Spectrometry: The distinct isotopic signature of iodine can aid in the identification and quantification of the compound and its metabolites in complex biological samples. Advanced mass spectrometry techniques could be developed for sensitive and specific detection.

Imaging Probes: The iodine atom can be replaced with a radioisotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to transform the molecule into a potential imaging agent for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). researchgate.netnih.gov This would allow for non-invasive, in vivo visualization of the compound's distribution and target engagement, providing invaluable data for preclinical research.

Table 2: Comparison of Advanced Analytical Techniques
TechniqueAtom/Group ExploitedInformation GainedPotential Application
¹⁹F NMR SpectroscopyFluorineBinding events, conformational changes, local environmentStudying protein-ligand interactions in solution
SPECT/PET ImagingRadio-iodine (e.g., ¹²³I, ¹²⁴I)In vivo distribution, target engagement, pharmacokineticsNon-invasive preclinical imaging of biological processes
X-ray CrystallographyIodine (heavy atom)High-resolution 3D structure of ligand-target complexSolving phasing problems, detailed binding mode analysis
Advanced Mass SpectrometryIodine (isotopic pattern)Precise quantification in complex matricesMetabolite identification, pharmacokinetic studies

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical biology. nih.govresearchgate.net 2-Fluoro-2-(3-iodophenyl)acetic acid and its future derivatives are well-suited for integration into these computational workflows.

Predictive Modeling: ML models can be trained to predict various properties for the virtual library of derivatives proposed in section 8.1. This includes predicting bioactivity changes upon substitution, as well as ADME (absorption, distribution, metabolism, excretion) and toxicity profiles. nih.gov Specialized deep learning models designed to predict the effects of fluorine substitution could be particularly valuable. nih.gov

Generative Models: AI-driven generative models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be used to design novel molecules de novo. springernature.commdpi.com Using 2-Fluoro-2-(3-iodophenyl)acetic acid as a starting fragment, these models could suggest entirely new scaffolds that retain key interaction features while exploring novel chemical space.

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for promising new analogues, accelerating the design-make-test-analyze cycle. researchgate.net

Table 3: Applications of AI/ML in the Research of 2-Fluoro-2-(3-iodophenyl)acetic acid
AI/ML ApplicationObjectiveSpecific TaskExpected Outcome
Predictive ModelingPrioritize synthetic targetsPredict bioactivity, solubility, and metabolic stability of virtual derivativesA ranked list of high-potential compounds for synthesis
Generative ModelsDiscover novel scaffoldsDesign new molecules based on the core structure and desired propertiesStructurally novel compounds with high predicted activity
Retrosynthetic AnalysisOptimize chemical synthesisPropose efficient, high-yielding reaction pathwaysReduced time and resources for compound production
Image AnalysisQuantify cellular effectsAnalyze high-content imaging data from phenotypic screensIdentification of morphological changes induced by the compound

Potential as a Scaffold for Next-Generation Research Tools

Beyond any intrinsic biological activity, the structure of 2-Fluoro-2-(3-iodophenyl)acetic acid makes it an excellent starting point, or scaffold, for creating sophisticated chemical probes to study biology. scispace.comh1.co

Fragment-Based Discovery: The compound itself can be considered a "fragment" for fragment-based lead discovery (FBLD). If it shows even weak binding to a target of interest, the versatile iodine handle can be used to "grow" the fragment into a more potent and selective ligand.

Covalent Probes: The iodophenyl group, while primarily a handle for cross-coupling, could potentially be adapted for use in developing covalent probes, depending on the nature of the target's binding site.

Photoaffinity Labels: The aryl iodide could potentially be converted into an aryl azide (B81097) or diazirine, classic photo-reactive groups used in photoaffinity labeling to covalently link a probe to its biological target upon UV irradiation, facilitating target identification.

Multimodal Probes: By combining different functionalities, next-generation tools could be created. For example, a derivative could be synthesized that includes the core scaffold for target binding, a fluorescent reporter group for microscopy, and a biotin (B1667282) tag for affinity purification, all in one molecule.

The exploration of 2-Fluoro-2-(3-iodophenyl)acetic acid through these integrated synthetic, mechanistic, and computational approaches promises to expand the chemical biology toolbox and could pave the way for novel scientific discoveries.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-2-(3-iodophenyl)acetic acid?

Methodological Answer: Two primary methods are documented:

  • Diethyl fluoromalonate route : Reacting diethyl 2-fluoromalonate with 3-iodophenyl halides under basic conditions, followed by hydrolysis and decarboxylation. This method leverages the stability of benzylic carbanions post-decarboxylation .
  • Electrophilic fluorination : Using Selectfluor® to introduce fluorine into a pre-iodinated phenylacetic acid precursor. This method requires controlled pH (e.g., NaHCO₃ buffer) to minimize side reactions .
Synthetic MethodKey Reagents/ConditionsYieldReference
Diethyl fluoromalonate routeDiethyl 2-fluoromalonate, K₂CO₃61%
Electrophilic fluorinationSelectfluor®, NaHCO₃, H₂O/MeCN32.6%

Q. How is 2-Fluoro-2-(3-iodophenyl)acetic acid characterized structurally?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.44–7.27 ppm, multiplet) and the CH₂ group (δ 1.52 ppm, doublet). ¹⁹F NMR confirms fluorine substitution (δ -120 to -140 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁺ observed at m/z 261.0706 for a related fluorophenylacetic acid) .
Proton Environmentδ (ppm)MultiplicityReference
Aromatic protons7.44–7.27Multiplet
CH₂ group1.52Doublet

Q. What are the challenges in purifying 2-Fluoro-2-(3-iodophenyl)acetic acid?

Methodological Answer:

  • Halogen-driven solubility issues : The iodine substituent increases molecular weight, reducing solubility in polar solvents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .
  • Byproduct formation : Monitor for dehalogenation or esterification byproducts using TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced Questions

Q. How do computational methods predict the reactivity of 2-Fluoro-2-(3-iodophenyl)acetic acid in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) studies reveal:

  • Electron-withdrawing effects : Fluorine enhances electrophilicity at the α-carbon, while iodine’s polarizability stabilizes transition states in SN2 reactions.
  • Carbanion stability : The decarboxylated intermediate forms a resonance-stabilized benzylic carbanion, favoring nucleophilic aromatic substitution (NAS) at the iodophenyl ring .

Q. What is the compound’s potential in inhibiting amyloidogenesis?

Methodological Answer: Structural analogs (e.g., 2-Fluoro-2-(2-fluorobiphenyl-4-yl)acetic acid) exhibit amyloid-β aggregation inhibition (IC₅₀ ~5 µM) via competitive binding to hydrophobic regions. Key steps:

  • In vitro assays : Thioflavin-T fluorescence to monitor fibril formation.
  • Docking studies : Identify binding pockets in amyloid-β42 fibrils .
Bioactivity AssayResultReference
Amyloid-β inhibitionIC₅₀ = 5 µM
Cytotoxicity (HEK293)>100 µM (non-toxic)

Q. How do fluorine and iodine substituents influence acidity and solubility?

Methodological Answer:

  • Acidity : Fluorine’s electronegativity increases α-carbon acidity (pKa ~2.8 vs. ~4.3 for non-fluorinated analogs). Iodine’s electron-withdrawing inductive effect further lowers pKa .
  • Solubility : Iodine reduces aqueous solubility (logP ~2.5) but enhances lipid membrane permeability, making the compound suitable for blood-brain barrier penetration in neurostudies .

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